4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Overview
Description
4-(aminomethyl)-N-propylpiperidine-1-carboxamide is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity .
Preparation Methods
The synthesis of 4-(aminomethyl)-N-propylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of piperidine with formaldehyde and a suitable amine under controlled conditions. Industrial production methods often involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Another approach includes the use of multistep synthesis involving Friedel-Crafts acylation followed by reduction and amination reactions .
Chemical Reactions Analysis
4-(aminomethyl)-N-propylpiperidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of various nitrogen heterocycles.
Scientific Research Applications
4-(aminomethyl)-N-propylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(aminomethyl)-N-propylpiperidine-1-carboxamide can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
N-benzylpiperidine: Known for its antiviral activity against H1N1 influenza virus.
4-aminocoumarin derivatives: Used in organic synthesis and known for their biological activities.
This compound is unique due to its specific structure and the presence of both an aminomethyl and a carboxamide group, which contribute to its distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
4-(aminomethyl)-N-propylpiperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-5-12-10(14)13-6-3-9(8-11)4-7-13/h9H,2-8,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWQOJDCUWSNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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